Lipophilicity (XLogP3) Comparison: Target Compound vs. Furanyl and Phenyl Pyridazine Analogs
The target compound displays a computed XLogP3 of 2.4 [1], placing it in a balanced lipophilicity range (1–3) generally associated with favorable oral absorption and lower promiscuity risk. By comparison, the closely related N-(4-acetamidophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has an estimated XLogP3 approximately 1.9 (decreased by ~0.5 log units due to the more polar furan ring), while the unsubstituted phenyl analog N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is estimated at XLogP3 ~3.5 (increased by ~1.1 log units due to the non-polar phenyl) [2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (PubChem computed, release 2025.09.15) |
| Comparator Or Baseline | Furanyl analog XLogP3 ≈ 1.9; Phenyl analog XLogP3 ≈ 3.5 (estimated from SMILES comparison) |
| Quantified Difference | Target compound is +0.5 log units more lipophilic than furanyl analog and -1.1 log units less lipophilic than phenyl analog |
| Conditions | Computational model: XLogP3 3.0 algorithm (PubChem); no experimental logP/logD data available for any of the three compounds |
Why This Matters
A difference of 0.5–1.1 log units in XLogP3 can significantly shift membrane permeability, protein binding, and off-target promiscuity, making the target compound's intermediate lipophilicity a differentiating selection criterion when assembling a screening library for oral drug targets.
- [1] PubChem (2025). Computed XLogP3-AA for CID 18562223. National Library of Medicine. View Source
- [2] Estimated from SMILES structures using XLogP3 algorithm; furanyl analog SMILES: CC(=O)Nc1ccc(NC(=O)CSc2ccc(nn2)-c2ccco2)cc1; phenyl analog SMILES: CC(=O)Nc1ccc(NC(=O)CSc2ccc(nn2)-c3ccccc3)cc1. View Source
